![molecular formula C21H21FN4O2 B3010947 1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396799-60-2](/img/structure/B3010947.png)
1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like this typically belong to the class of organic compounds known as ureas, which contain a functional group with the structure R1-N(R2)-C(=O)-N(R3)-R4, where R1 to R4 can be H or any organic group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an isocyanate (R-N=C=O) with an amine (R’-NH2) to form a urea (R-NH-CO-NH-R’) . The specific synthesis process for this compound would depend on the availability of the starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its functional groups. Ureas, for example, can undergo hydrolysis to form amines and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its molecular structure and the nature of its functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Activity
Compounds structurally similar to 1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea have demonstrated potential antifungal and antimicrobial activities. For instance, derivatives of 1,3,4-oxadiazole have shown fungitoxic action against organisms like A. niger and F. oxyporum, indicating their potential as antifungal agents (Mishra, Singh, & Wahab, 2000). Similarly, derivatives bearing the 1,2,4-oxadiazole ring have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains (Parikh & Joshi, 2014).
Potential in Cancer Research
Certain urea derivatives, which include the 1,2,4-oxadiazole moiety, have been identified as novel apoptosis inducers and potential anticancer agents. They have demonstrated activity against several cancer cell lines, suggesting their application in cancer research (Zhang et al., 2005).
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 1,3,4-oxadiazole have found applications in the development of efficient organic light-emitting diodes (OLEDs). These compounds have been used as ligands in iridium complexes, contributing to high performance and low efficiency roll-off in OLED devices (Jin et al., 2014).
Insect Growth Regulation
Urea derivatives with a structure related to 1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea have shown potential as insect growth regulators. Studies on the crystal structure of such compounds have revealed their potential in controlling insect growth (Zhong et al., 1999).
Antioxidant Activity
Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antioxidant activity, indicating potential application in combating oxidative stress-related conditions (George, Sabitha, Kumar, & Ravi, 2010).
Plant Biology
Urea derivatives, including those related to 1,2,4-oxadiazoles, have shown cytokinin-like activity, influencing plant cell division and differentiation. This indicates potential applications in plant biology and agriculture (Ricci & Bertoletti, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-16-11-5-6-12-17(16)23-20(27)25-21(13-7-2-8-14-21)19-24-18(26-28-19)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHDHZSKMBMCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

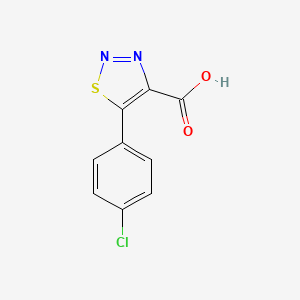
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3010865.png)
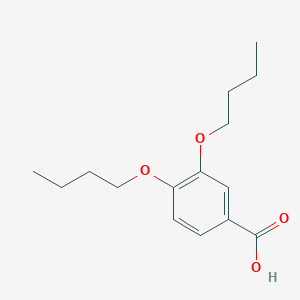
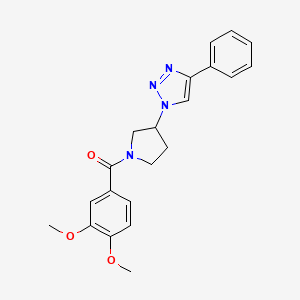
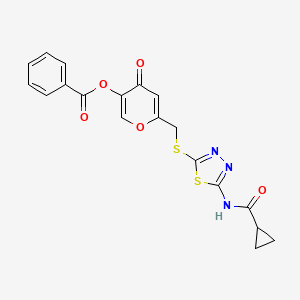
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3010872.png)
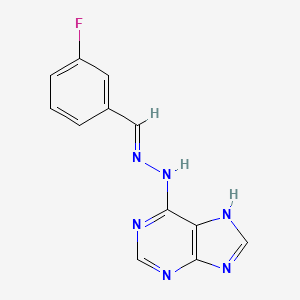
![[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B3010877.png)
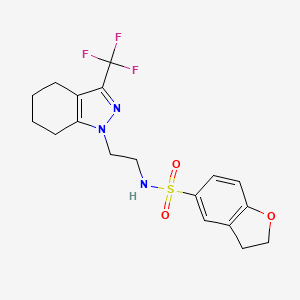

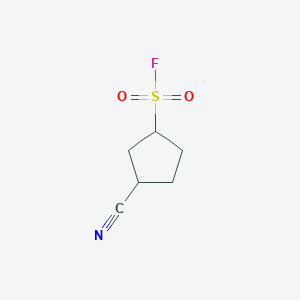
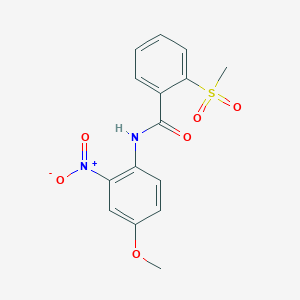
![1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene](/img/structure/B3010886.png)
